molecular formula C21H25NO5 B250376 4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

Número de catálogo: B250376
Peso molecular: 371.4 g/mol
Clave InChI: HWURALGFWGXYNI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling and is a validated target for treating B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mecanismo De Acción

4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide selectively binds to the active site of BTK, inhibiting its activity and downstream signaling pathways. BTK is a key enzyme involved in B-cell receptor signaling, which is essential for the survival and proliferation of B-cell malignancies. By inhibiting BTK, this compound disrupts this signaling pathway and induces cell death in B-cell malignancies.
Biochemical and physiological effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has been well-tolerated and has demonstrated dose-dependent inhibition of BTK activity and downstream signaling pathways. This compound has also shown efficacy in reducing tumor growth and prolonging survival in preclinical models of B-cell malignancies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is its selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. This compound has also shown good oral bioavailability and a long half-life, which makes it an attractive candidate for clinical development. However, one limitation of this compound is its relatively low potency compared to other BTK inhibitors, such as ibrutinib and acalabrutinib. This may limit its efficacy in certain B-cell malignancies and may require higher doses or combination therapy to achieve optimal results.

Direcciones Futuras

There are several future directions for the development of 4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide and other BTK inhibitors. One direction is the evaluation of this compound in combination with other targeted therapies, such as venetoclax and lenalidomide, to enhance its efficacy and overcome resistance mechanisms. Another direction is the investigation of this compound in other B-cell malignancies, such as Waldenström macroglobulinemia and marginal zone lymphoma. Additionally, the development of more potent and selective BTK inhibitors may provide additional treatment options for patients with B-cell malignancies.

Métodos De Síntesis

The synthesis of 4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide involves several steps, starting from commercially available starting materials. The key step involves the formation of the benzamide moiety through a coupling reaction between 3-aminophenol and 4-(2-methoxyethoxy)benzoic acid. The furanyl group is then introduced through a series of reactions, followed by the final coupling with tetrahydrofuran-2-ylmethyl chloride to yield the desired product.

Aplicaciones Científicas De Investigación

4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, resulting in decreased cell proliferation and increased apoptosis in B-cell malignancies. This compound has also been shown to have synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide.

Propiedades

Fórmula molecular

C21H25NO5

Peso molecular

371.4 g/mol

Nombre IUPAC

4-(2-methoxyethoxy)-N-[3-(oxolan-2-ylmethoxy)phenyl]benzamide

InChI

InChI=1S/C21H25NO5/c1-24-12-13-26-18-9-7-16(8-10-18)21(23)22-17-4-2-5-19(14-17)27-15-20-6-3-11-25-20/h2,4-5,7-10,14,20H,3,6,11-13,15H2,1H3,(H,22,23)

Clave InChI

HWURALGFWGXYNI-UHFFFAOYSA-N

SMILES

COCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC3CCCO3

SMILES canónico

COCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC3CCCO3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.